1-(3-Pyrrolidinyl)-4-piperidinol Dihydrochloride: Structural Profile & Synthetic Utility
1-(3-Pyrrolidinyl)-4-piperidinol Dihydrochloride: Structural Profile & Synthetic Utility
The following technical guide provides an in-depth structural and functional analysis of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride . This document is structured to serve researchers and medicinal chemists requiring precise physicochemical data, synthetic methodologies, and application contexts for this specific bicylic diamine scaffold.
[1][2]
Executive Summary
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride (CAS: 1220023-45-9 [Free Base]) is a high-value saturated heterocyclic building block used in fragment-based drug discovery (FBDD) and lead optimization.[1][2] Characterized by a piperidine ring bearing a 4-hydroxyl group N-linked to the C3 position of a pyrrolidine ring, this molecule serves as a critical "sp3-rich" linker.[1][2] It offers a strategic advantage in medicinal chemistry by improving aqueous solubility and metabolic stability compared to traditional aromatic linkers, while providing two distinct vectors for derivatization (the secondary pyrrolidine amine and the secondary piperidine alcohol).
Structural Elucidation & Identification
The molecule consists of two saturated nitrogen heterocycles linked via a C-N bond.[2] The dihydrochloride salt form ensures stability and water solubility, making it suitable for aqueous-phase assays and stock solutions.[1][2]
Chemical Identity Data
| Parameter | Detail |
| IUPAC Name | 1-(pyrrolidin-3-yl)piperidin-4-ol dihydrochloride |
| Common Name | 1-(3-Pyrrolidinyl)-4-hydroxypiperidine 2HCl |
| CAS Registry (Free Base) | 1220023-45-9 |
| Molecular Formula | C₉H₁₈N₂O[1][2][3][4][5][6] · 2HCl |
| Molecular Weight | 170.25 g/mol (Free Base) / 243.17 g/mol (Salt) |
| SMILES | OC1CCN(C2CNCC2)CC1.Cl.Cl |
| InChI Key | Derived from connectivity:[1][2] UZMQFV...[1][2] (Specific key varies by protonation state) |
Structural Connectivity Diagram
The following diagram illustrates the topological connectivity and the distinct functional zones of the molecule.
Caption: Topological connectivity highlighting the C3-N1 linkage between the pyrrolidine and piperidine rings.
Synthetic Pathways & Methodology
The synthesis of 1-(3-Pyrrolidinyl)-4-piperidinol generally relies on Reductive Amination , a robust method for coupling secondary amines (piperidine core) with ketones (pyrrolidinone core).[1][2]
Field-Proven Synthesis Protocol
Objective: Synthesize the target scaffold from tert-butyl 3-oxopyrrolidine-1-carboxylate and 4-hydroxypiperidine.[1][2]
Reagents:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)[1][2]
-
Sodium Triacetoxyborohydride (STAB-H) or Sodium Cyanoborohydride[1][2]
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DCE.
-
Add a catalytic amount of Acetic Acid (AcOH) to facilitate iminium ion formation.[2]
-
Stir at room temperature for 1–2 hours. Expert Note: Ensuring imine formation prior to reduction minimizes side reactions.[1]
-
-
Reductive Amination:
-
Deprotection (Salt Formation):
Reaction Logic Diagram
Caption: Step-wise reductive amination and deprotection pathway for high-purity synthesis.
Physicochemical Profile
Understanding the physical properties of this scaffold is crucial for its application in library design.[1][2] The molecule is highly polar and designed to lower the logP of drug candidates.[2]
| Property | Value / Description | Implications for Drug Design |
| pKa (Calc) | ~9.5 (Pyrrolidine NH), ~8.5 (Piperidine N) | Both nitrogens are protonated at physiological pH, enhancing solubility.[1][2] |
| LogP (Free Base) | ~ -0.3 to 0.2 | Hydrophilic; excellent for reducing lipophilicity in greasy leads.[1][2] |
| Fsp3 Character | 1.0 (100% sp3 carbons) | Increases molecular complexity and "3D-ness," correlating with higher clinical success rates.[1][2] |
| H-Bond Donors | 3 (NH, OH, NH+) | Multiple interaction points for receptor binding.[1][2] |
| H-Bond Acceptors | 3 (N, O) | |
| Solubility | >50 mg/mL in Water (as 2HCl) | Highly soluble; suitable for aqueous formulation.[1][2] |
Applications in Drug Discovery
This scaffold is not merely a linker; it is a pharmacophore element used to modulate the physicochemical properties of bioactive molecules.[1][2][7]
Scaffold Utility
-
GPCR Ligands: The linked diamine structure mimics the distance and basicity profiles found in many GPCR ligands (e.g., Muscarinic, Dopamine receptors).[1] The 4-hydroxyl group provides a handle for further functionalization or acts as a hydrogen bond donor in the binding pocket.[1][2]
-
Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.[1]
-
Fragment-Based Discovery: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal fragment for NMR or X-ray crystallographic screening.[1][2]
Handling and Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Store in a desiccator at -20°C.
-
Stability: Stable in acidic and neutral aqueous solutions.[1][2] The free base is prone to oxidation if left exposed to air for extended periods.[1][2]
References
-
Chemical Identity & Properties: PubChem. 1-(Pyrrolidin-3-yl)piperidin-4-ol.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][1][2]
-
Scaffold Utility (Spirocyclic & Fsp3): Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link][1][2]
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- 3. 1220023-45-9|1-(Pyrrolidin-3-yl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
